

# physicochemical characteristics of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine

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## Compound of Interest

Compound Name: 5-(Chloromethyl)-2-(difluoromethoxy)pyridine

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An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine

## Introduction: A Versatile Building Block in Modern Chemistry

**5-(Chloromethyl)-2-(difluoromethoxy)pyridine** is a halogenated pyridine derivative that has emerged as a significant intermediate in the fields of medicinal chemistry and agrochemical research. Its unique structural features—a reactive chloromethyl group and a metabolically robust difluoromethoxy moiety on a pyridine scaffold—make it a valuable precursor for the synthesis of complex, high-value molecules. Pyridine derivatives are foundational to numerous therapeutic agents due to their ability to engage in hydrogen bonding and their presence in many biologically active compounds.[1][2] The strategic incorporation of fluorine, as seen in the difluoromethoxy group, is a widely employed strategy to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[3][4]

This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, reactivity, and analytical methodologies for **5-(Chloromethyl)-2-(difluoromethoxy)pyridine**, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Physicochemical Characteristics

The fundamental properties of a chemical entity are the bedrock of its application. They dictate solubility, reactivity, and handling requirements. The key physicochemical data for **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** are summarized below.

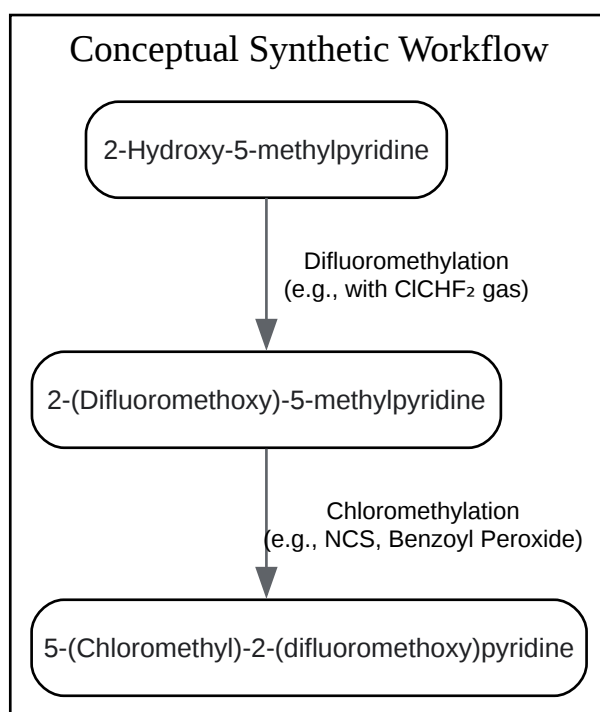
Property	Value	Source(s)
CAS Number	1211584-92-7	[5][6]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClF <sub>2</sub> NO	[5][6][7]
Molecular Weight	193.58 g/mol	[5][6][7]
Purity Specification	Typically ≥95%	[5][7]
Physical State	Not available	[5]
Boiling Point	Not available	[6]
Storage	Store in a cool, dry, sealed place	[6][7]

## Synthesis, Reactivity, and Mechanistic Insights

### Conceptual Synthetic Strategy

While a specific, published synthetic route for **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** is not readily available, a plausible pathway can be conceptualized based on established methodologies for analogous pyridine derivatives. The synthesis would logically involve two key transformations: the introduction of the difluoromethoxy group and the chloromethylation of the pyridine ring. The difluoromethoxy group is often installed as a metabolically stable bioisostere of a methoxy group, prized for its resistance to O-demethylation by metabolic enzymes like cytochrome P450s.[4] The chloromethylation provides a reactive handle for subsequent derivatization.[8]

A logical, though hypothetical, workflow is presented below. The sequence of these steps is critical; performing chloromethylation on an activated ring prior to installing other functionalities can prevent undesired side reactions.



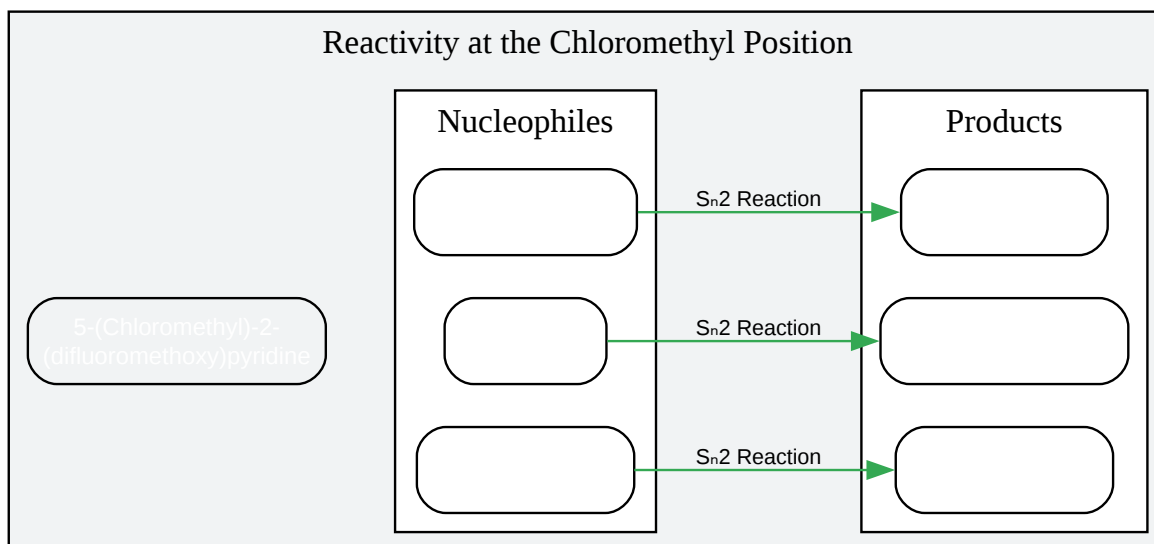
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A plausible, high-level synthetic workflow.

## Core Reactivity

The utility of **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** as a building block stems from its predictable reactivity, dominated by the chloromethyl group at the 5-position.

- **Nucleophilic Substitution at the Chloromethyl Group:** The primary site of reactivity is the benzylic-like carbon of the chloromethyl group. It is an excellent electrophile, readily undergoing  $S_N2$  reactions with a wide range of nucleophiles (amines, thiols, alcohols, cyanides, etc.). This allows for the facile introduction of diverse side chains, a crucial step in building compound libraries for structure-activity relationship (SAR) studies.[8]
- **Stability of the Difluoromethoxy Group:** The  $-OCF_2H$  group is highly stable under most reaction conditions used to modify the chloromethyl group. The strong carbon-fluorine bonds make it resistant to both acidic and basic cleavage, as well as oxidative metabolism.[4] This chemical inertness is a key design feature, ensuring the fluorine moiety remains intact throughout multi-step syntheses.



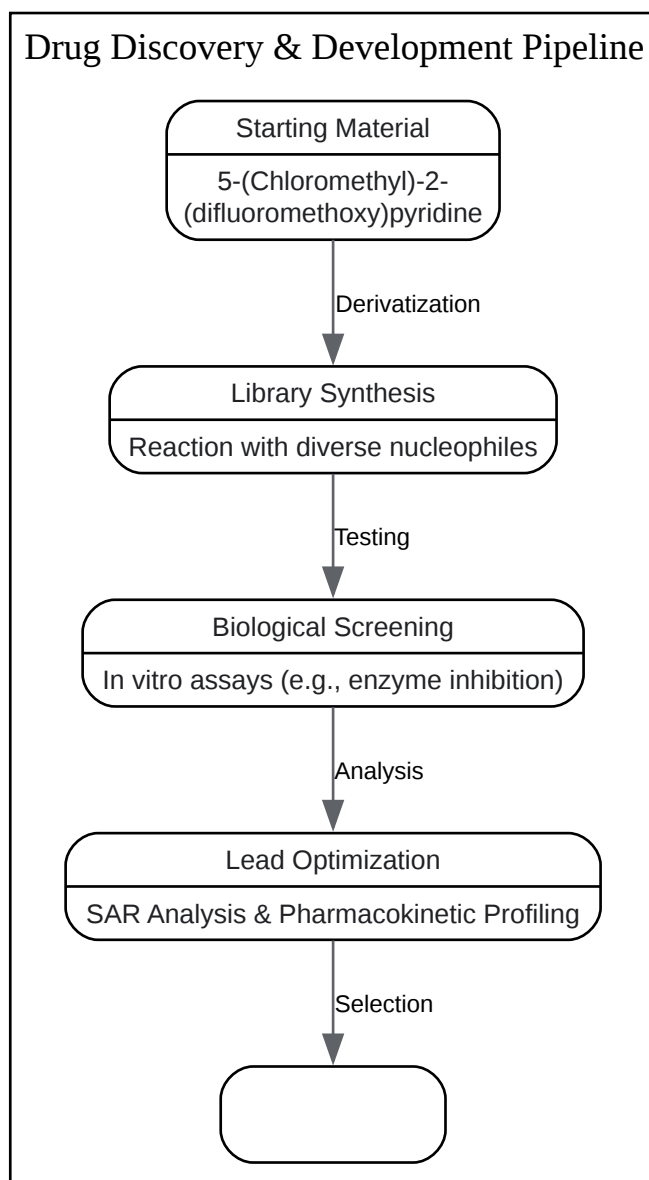
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Nucleophilic substitution at the chloromethyl group.

## Applications in Research and Drug Development

The true value of this compound lies in its application as a scaffold. In drug discovery, generating a library of related compounds is essential for optimizing potency, selectivity, and pharmacokinetic properties. **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** is an ideal starting point for such endeavors.

- **Scaffold for Bioactive Molecules:** The pyridine core is a well-established pharmacophore. By using the chloromethyl group as an attachment point, medicinal chemists can systematically explore the chemical space around this core to identify novel drug candidates.<sup>[2][9]</sup>
- **Enhancing Metabolic Stability:** The difluoromethoxy group is a key feature for improving drug-like properties. It often enhances metabolic stability, which can lead to improved bioavailability and a longer half-life in vivo.<sup>[3][4]</sup>
- **Agrochemical Synthesis:** Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on trifluoromethyl- and difluoromethyl-pyridine intermediates.<sup>[10][11]</sup> These compounds often exhibit potent biological activity.<sup>[3]</sup>



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Role as a starting scaffold in a typical discovery workflow.

## Analytical Methodologies: A Self-Validating System

Ensuring the purity and identity of a key intermediate is paramount. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques confirm the same conclusion.

## Purity and Impurity Profiling: LC-MS/MS Protocol

For quantitative analysis of purity and the detection of trace-level impurities (including potentially genotoxic ones), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.<sup>[12]</sup><sup>[13]</sup>

Objective: To develop a sensitive and selective method for the quantitative determination of **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** and its related impurities.

Step-by-Step Methodology:

- Instrumentation:
  - High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
  - Electrospray Ionization (ESI) source, operated in positive ion mode.
- Chromatographic Conditions (based on similar compounds<sup>[13]</sup>):
  - Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm particle size (or equivalent).
  - Mobile Phase A: 10 mM Ammonium Acetate in Water.
  - Mobile Phase B: Acetonitrile.
  - Gradient: A time-based gradient from high aqueous to high organic to ensure elution of all components. (e.g., 95% A to 5% A over 10 minutes).
  - Flow Rate: 0.8 mL/min.
  - Column Temperature: 40 °C.
  - Injection Volume: 5 µL.
- Mass Spectrometric Conditions:
  - Ionization Mode: ESI Positive.
  - Monitoring: Multiple Reaction Monitoring (MRM).

- Precursor Ion (Q1): 194.0 m/z (corresponding to  $[M+H]^+$ ).
- Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. A typical fragmentation would involve the loss of chlorine or the chloromethyl group.
- Validation (as per ICH guidelines<sup>[13]</sup>):
  - Specificity: Ensure no interference from blanks or placebo at the retention time of the analyte.
  - Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response (e.g.,  $R^2 > 0.99$ ).
  - Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified (typically with a signal-to-noise ratio  $> 10$ ).
  - Accuracy & Precision: Analyze replicate preparations at multiple concentration levels to demonstrate the method is accurate and repeatable.

## Structural Confirmation: Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are indispensable for unambiguous structure confirmation.<sup>[14]</sup>
  - $^1\text{H}$  NMR: Would show distinct signals for the aromatic protons on the pyridine ring, a singlet for the  $-\text{CH}_2\text{Cl}$  protons, and a characteristic triplet for the  $-\text{OCF}_2\text{H}$  proton.
  - $^{19}\text{F}$  NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups, showing characteristic stretches for C-H, C-Cl, C-F, C-O, and aromatic C=N/C=C bonds.<sup>[14]</sup>

## Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **5-(Chloromethyl)-2-(difluoromethoxy)pyridine** is critical to ensure researcher safety.

- Hazard Identification: This compound is classified as an irritant. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[5\]](#)[\[15\]](#)
- Precautions for Safe Handling:
  - Avoid all personal contact, including inhalation.[\[16\]](#)[\[17\]](#)
  - Use only in a well-ventilated area, preferably a chemical fume hood.[\[5\]](#)[\[16\]](#)
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[\[5\]](#)[\[16\]](#)[\[18\]](#)
  - Wash hands thoroughly after handling.[\[5\]](#)[\[16\]](#)
- Storage Conditions:
  - Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
  - Keep the container tightly closed to prevent moisture ingress and degradation.[\[18\]](#)
- Spill and Disposal:
  - In case of a spill, prevent it from entering drains.[\[5\]](#)[\[16\]](#) Absorb with an inert material and place it into a suitable, labeled disposal container.
  - Dispose of waste contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[5\]](#)

## Conclusion

**5-(Chloromethyl)-2-(difluoromethoxy)pyridine** stands as a testament to the power of strategic molecular design. It combines a stable, property-enhancing fluorinated moiety with a



versatile reactive group on a biologically relevant pyridine scaffold. Its well-defined physicochemical properties and predictable reactivity make it an exceptionally valuable tool for scientists in drug discovery and agrochemical development. By understanding its characteristics and employing rigorous analytical and safety protocols, researchers can effectively leverage this building block to construct novel molecules that may lead to the next generation of therapeutics and crop protection agents.

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